N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)acetamide is an organic compound that features a boronic ester group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)acetamide typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple an aryl halide with bis(pinacolato)diboron, forming the boronic ester . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors, which allow for better control over reaction parameters and improved safety compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts with bases like potassium carbonate in solvents such as DMF or THF.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced pyridine derivatives.
Substitution: Various biaryl compounds.
Scientific Research Applications
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Potential use in the development of enzyme inhibitors and fluorescent probes.
Medicine: Investigated for its role in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)acetamide involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, further enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar boronic ester group but with a phenyl ring instead of a pyridine ring.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with a phenyl group.
Uniqueness
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)acetamide is unique due to the presence of both a boronic ester and a pyridine ring, which provides a combination of reactivity and binding properties not found in simpler boronic esters .
Properties
Molecular Formula |
C13H19BN2O3 |
---|---|
Molecular Weight |
262.11 g/mol |
IUPAC Name |
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide |
InChI |
InChI=1S/C13H19BN2O3/c1-9(17)16-10-6-7-15-11(8-10)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3,(H,15,16,17) |
InChI Key |
MRDLQMMMWWNJRN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.